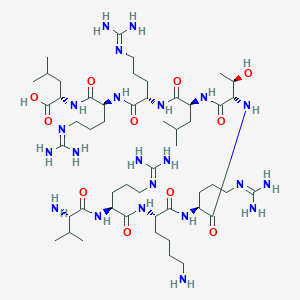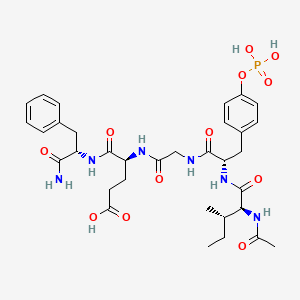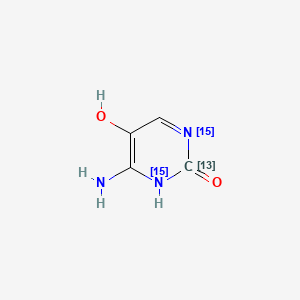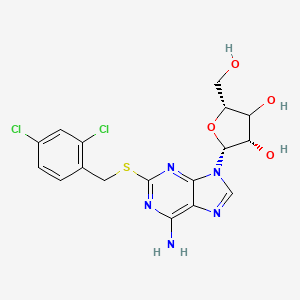
D-Galactose-d1-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-d1-4: is a deuterium-labeled form of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose. It is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes. D-Galactose is a reducing sugar that participates in the Maillard browning reaction and exists in two predominant forms, α and β-pyranose, in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Galactose-d1-4 can be synthesized through various methods, including microbial fermentation and enzyme-catalyzed conversion. One common approach involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose . Another method involves the biocatalytic production of galactosylated compounds from agricultural by-products like tamarind kernel powder, followed by enzymatic digestion and fermentation .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity, employing advanced biotechnological techniques to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: D-Galactose-d1-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, which means it can participate in redox reactions. For example, it can be oxidized to D-Galacturonic acid, a component of pectin .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and enzymes. For instance, acid hydrolysis can break down disaccharides like lactose into D-Galactose and D-Glucose . Enzymatic reactions, such as those catalyzed by L-arabinose isomerase, are also prevalent .
Major Products: The major products formed from the reactions of this compound include D-Tagatose, D-Galacturonic acid, and various galactosylated compounds. These products have significant applications in food, pharmaceuticals, and biofuels .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-Galactose-d1-4 is used as a precursor for synthesizing various galactosylated compounds. It is also employed in studying carbohydrate chemistry and enzymatic reactions involving galactose .
Biology: In biological research, this compound is used to study galactose metabolism and its role in cellular processes. It serves as a model compound for investigating the effects of galactose on cellular functions and aging .
Medicine: In medicine, this compound is utilized in drug delivery systems and diagnostics. It acts as a ligand to target cells expressing galactose receptors, enhancing the delivery of therapeutic agents to specific tissues .
Industry: Industrially, this compound is used in the production of low-calorie sweeteners like D-Tagatose. It is also a raw material for biofuel production from galactose-rich biomass .
Mecanismo De Acción
D-Galactose-d1-4 exerts its effects through interactions with specific cell receptors and metabolic pathways. It is involved in the Leloir pathway of galactose metabolism, where it is converted to glucose-1-phosphate and subsequently enters glycolysis . The compound also influences oxidative stress and mitochondrial function, contributing to its role in aging and cellular health .
Comparación Con Compuestos Similares
D-Glucose: A closely related aldohexose and an epimer of D-Galactose.
D-Tagatose: A low-calorie sweetener derived from D-Galactose.
D-Galacturonic acid: An oxidized form of D-Galactose, a component of pectin.
Uniqueness: D-Galactose-d1-4 is unique due to its deuterium labeling, which makes it valuable for tracing metabolic pathways and studying reaction mechanisms. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4D |
Clave InChI |
GZCGUPFRVQAUEE-CAXGRQCFSA-N |
SMILES isomérico |
[2H][C@@](CO)([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)



![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)

